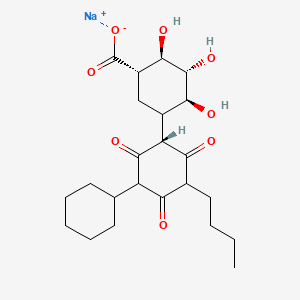
Bucolome N-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bucolome N-glucuronide is a metabolite of bucolome, a non-steroidal anti-inflammatory drug. Bucolome is known for its analgesic and anti-inflammatory properties without the sedative or hypnotic effects typically associated with barbiturates . This compound is the first N-glucuronide of barbituric acid derivatives isolated from rat bile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucolome N-glucuronide is formed through the enzymatic reaction of glucuronic acid conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) . This reaction is a part of phase II drug metabolism, where bucolome undergoes glucuronidation to form this compound .
Industrial Production Methods: The industrial production of this compound involves the use of liver microsomes from various species, including humans, rats, and other mammals . The liver microsomal activity is the highest, followed by the small intestinal microsomes . Yeast microsomes expressing rat UGT isoforms are also used to identify the UGT molecular species responsible for this compound formation .
Chemical Reactions Analysis
Types of Reactions: Bucolome N-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction . This reaction involves the addition of glucuronic acid to bucolome, facilitated by UGT enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is catalyzed by UGT enzymes . The reaction conditions typically involve liver microsomes or yeast microsomes expressing UGT isoforms .
Major Products: The major product of this reaction is this compound, which is formed by the conjugation of glucuronic acid with bucolome .
Scientific Research Applications
Bucolome N-glucuronide has several scientific research applications, including:
Mechanism of Action
Bucolome N-glucuronide exerts its effects through the process of glucuronidation, where bucolome is conjugated with glucuronic acid by UGT enzymes . This process enhances the solubility and excretion of bucolome, thereby reducing its toxicity and increasing its therapeutic efficacy . The primary molecular targets are the UGT enzymes, particularly UGT1A1 and UGT1A2 .
Comparison with Similar Compounds
Bucolome N-glucuronide is unique among barbituric acid derivatives due to its formation through glucuronidation . Similar compounds include:
Phenobarbital N-glucuronide: Another barbiturate derivative that undergoes glucuronidation.
Amobarbital N-glucuronide: Similar to this compound, it is formed through the conjugation of glucuronic acid with amobarbital.
This compound stands out due to its specific formation by UGT1A1 and UGT1A2, which are widely distributed in rat tissues .
Properties
CAS No. |
98641-06-6 |
|---|---|
Molecular Formula |
C23H33NaO8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
sodium;(1S,2R,3R,4S)-5-[(1R)-3-butyl-5-cyclohexyl-2,4,6-trioxocyclohexyl]-2,3,4-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H34O8.Na/c1-2-3-9-12-17(24)15(11-7-5-4-6-8-11)21(28)16(18(12)25)13-10-14(23(30)31)20(27)22(29)19(13)26;/h11-16,19-20,22,26-27,29H,2-10H2,1H3,(H,30,31);/q;+1/p-1/t12?,13?,14-,15?,16+,19-,20+,22+;/m0./s1 |
InChI Key |
GSDWEDIBGZCBHU-AMIBHTEKSA-M |
SMILES |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
Isomeric SMILES |
CCCCC1C(=O)[C@H](C(=O)C(C1=O)C2CCCCC2)C3C[C@@H]([C@H]([C@@H]([C@H]3O)O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
Synonyms |
bucolome N-glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















